4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane is a complex organic compound that features boron atoms within its structure. This compound is part of a broader class of organoboron compounds, which are known for their stability, low toxicity, and high reactivity in various chemical transformations. Organoboron compounds have significant applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane typically involves multiple steps, including substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atoms, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with other molecules. The boron atoms within the structure can interact with various molecular targets, facilitating reactions such as coupling and substitution. These interactions are crucial for its applications in organic synthesis and materials science .
Comparison with Similar Compounds
Similar compounds include other organoboron compounds such as:
4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives: Known for their stability and reactivity in organic synthesis.
Aryl borates: Widely used in pharmaceuticals and materials science due to their high reactivity and low toxicity.
What sets 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fbenzothiol-6-yl]-1,3,2-dioxaborolane apart is its unique structure, which combines the properties of boron with a thieno2,3-f
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28B2O4S2/c1-19(2)20(3,4)26-23(25-19)17-11-13-9-16-14(10-15(13)29-17)12-18(30-16)24-27-21(5,6)22(7,8)28-24/h9-12H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDQKBGUDHDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28B2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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